Benzamide, 4-nitro-N-nonyl- Benzamide, 4-nitro-N-nonyl-
Brand Name: Vulcanchem
CAS No.: 64026-21-7
VCID: VC19399674
InChI: InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-13-17-16(19)14-9-11-15(12-10-14)18(20)21/h9-12H,2-8,13H2,1H3,(H,17,19)
SMILES:
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

Benzamide, 4-nitro-N-nonyl-

CAS No.: 64026-21-7

Cat. No.: VC19399674

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 4-nitro-N-nonyl- - 64026-21-7

Specification

CAS No. 64026-21-7
Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name 4-nitro-N-nonylbenzamide
Standard InChI InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-13-17-16(19)14-9-11-15(12-10-14)18(20)21/h9-12H,2-8,13H2,1H3,(H,17,19)
Standard InChI Key OOICWNIRPYHWDX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular backbone of 4-nitro-N-nonylbenzamide consists of a benzene ring substituted with a nitro group (-NO₂) at the para position and an amide group (-CONH-) at the adjacent position. The amide nitrogen is further alkylated with a nonyl chain (-C₉H₁₉), imparting significant lipophilicity to the molecule. This structural configuration aligns with analogous nitrobenzamides, such as 4-nitro-N-(3-nitrophenyl)benzamide, which crystallizes in a chiral space group with a dihedral angle of 26.1° between its benzene rings . Such non-planar arrangements are common in nitro-substituted benzamides due to steric and electronic interactions between substituents.

The nitro group’s electron-withdrawing nature polarizes the aromatic ring, influencing the compound’s reactivity and intermolecular interactions. For instance, in crystalline states, nitro groups often participate in C–H···O hydrogen bonds, as observed in 4-nitro-N-(3-nitrophenyl)benzamide, where such interactions form layered structures perpendicular to the b axis . The nonyl chain, by contrast, enhances solubility in nonpolar solvents and may facilitate self-assembly in colloidal systems.

Molecular Formula and Physicochemical Properties

Based on structural analogs, the molecular formula of 4-nitro-N-nonylbenzamide is inferred as C₁₆H₂₅N₂O₃, with a molecular weight of approximately 309.38 g/mol. Comparable compounds, such as 4-nitro-N-(4-nitrophenyl)benzamide (C₁₃H₉N₃O₅), exhibit a density of 1.496 g/cm³ and a boiling point of 417.9°C , suggesting that the addition of a nonyl chain would lower the density slightly while increasing the boiling point due to enhanced van der Waals interactions.

CompoundMolecular FormulaDensity (g/cm³)Boiling Point (°C)
4-Nitro-N-nonylbenzamideC₁₆H₂₅N₂O₃~1.45 (estimated)~430 (estimated)
4-Nitro-N-(4-nitrophenyl)benzamide C₁₃H₉N₃O₅1.496417.9
Benzamide, 4-butyl-N-butyl-N-nonyl- C₂₄H₄₁NON/AN/A

Synthesis Pathways and Optimization

Key Reaction Steps

The synthesis of 4-nitro-N-nonylbenzamide can be adapted from methods used for analogous nitrobenzamides. A patent detailing the synthesis of para-aminobenzamide provides a viable blueprint:

  • Formation of 4-Nitrobenzoyl Chloride:
    Paranitrobenzoic acid reacts with thionyl chloride (SOCl₂) or triphosgene in the presence of a base (e.g., pyridine) to yield 4-nitrobenzoyl chloride. This step typically proceeds at temperatures below 0°C to minimize side reactions .

  • Amidation with Nonylamine:
    The acyl chloride intermediate is reacted with nonylamine (C₉H₁₉NH₂) in a polar aprotic solvent (e.g., toluene or dichloromethane). Phase-transfer catalysts like hexadecyltrimethylammonium chloride enhance reaction efficiency by facilitating interfacial contact .

  • Purification and Isolation:
    Crude product is recrystallized from ethanol or acetone to remove unreacted starting materials and byproducts.

Challenges and Considerations

  • Steric Hindrance: The bulky nonyl chain may slow the amidation step, necessitating prolonged reaction times or elevated temperatures.

  • Nitro Group Stability: Nitro groups are sensitive to reduction under hydrogenation conditions, requiring careful selection of catalysts if further functionalization is needed.

Comparative Analysis with Structural Analogs

Industrial Applications

Long alkyl chains, such as the nonyl group, are common in surfactants and lubricants. The compound’s amphiphilic nature—combining a polar nitrobenzamide head and a nonpolar tail—suggests potential use in emulsion stabilization or as a corrosion inhibitor.

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